2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-
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Overview
Description
2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- typically involves the reaction of 2-propanol with butyl(phenylmethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques ensures the efficient production of 2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- with minimal impurities. Quality control measures are implemented to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary amines.
Scientific Research Applications
2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-amino-: This compound has a similar structure but lacks the butyl(phenylmethyl)amino group.
1-Propanol, 3-amino-: Another similar compound with an amino group at a different position.
2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-: A compound with a different substituent group.
Uniqueness
2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]- is unique due to the presence of the butyl(phenylmethyl)amino group, which imparts distinct chemical and physical properties
Properties
CAS No. |
76450-91-4 |
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Molecular Formula |
C14H24N2O |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-amino-3-[benzyl(butyl)amino]propan-2-ol |
InChI |
InChI=1S/C14H24N2O/c1-2-3-9-16(12-14(17)10-15)11-13-7-5-4-6-8-13/h4-8,14,17H,2-3,9-12,15H2,1H3 |
InChI Key |
BSDRQPMIUNUCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC(CN)O |
Origin of Product |
United States |
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